![molecular formula C12H16N4O2 B2945567 4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-82-9](/img/structure/B2945567.png)
4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
Pyrrolo[2,3-d]pyrimidin-4-amines are regarded as analogues of adenine, in which its N-7 (purine numbering) has been replaced by a CH group and therefore can be named as 7-deazaadenines . These compounds have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Synthesis Analysis
New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The structures of new compounds were deduced from their spectral and microanalytical data .Chemical Reactions Analysis
Cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux gave products identified as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized based on their spectral and microanalytical data .Scientific Research Applications
Inhibitors of Corrosion
Pyrimidine derivatives have been explored for their potential as corrosion inhibitors for metals in acidic environments. A study by Yadav et al. (2015) introduced new pyrimidine derivatives as efficient organic inhibitors against the corrosion of mild steel in HCl solution, utilizing techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. Their research indicated that these inhibitors could offer mixed-type protection, adhering to the Langmuir adsorption isotherm model, which was further supported by SEM, EDX, and AFM analyses (Yadav et al., 2015).
Antiviral and Antitumor Activities
Compounds structurally related to pyrido[2,3-d]pyrimidin- have demonstrated significant antiviral and antitumor activities. Sanghvi et al. (1989) developed a novel synthesis method for antiviral and antitumor agents, including 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine, highlighting its efficacy against RNA and DNA viruses, as well as its impact on nucleic acid biosynthesis (Sanghvi et al., 1989).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyrido[1,2-a]pyrimidin- derivatives, has been of interest due to their potential biological activities. Research by Hoang et al. (2019) explored the Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters to synthesize pyrido[1,2-a]pyrimidin-4-ones, which could incorporate a broad range of functional groups, indicating versatile applications in medicinal chemistry (Hoang et al., 2019).
Analgesic Properties
Chemical modifications of pyrido[1,2-a]pyrimidine nuclei have been explored for optimizing biological properties such as analgesic effects. Ukrainets et al. (2015) investigated the displacement of a methyl group in the pyrido[1,2-a]pyrimidine nucleus to enhance analgesic properties, demonstrating that certain modifications could significantly increase biological activity, suggesting a potential for developing new analgesic agents (Ukrainets et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response.
Mode of Action
The compound interacts with JAK1 by inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression.
Biochemical Pathways
The JAK-STAT pathway is the main biochemical pathway affected by this compound. By inhibiting JAK1, the compound disrupts the normal signaling process. This can lead to a decrease in the expression of genes that are regulated by this pathway, potentially affecting cellular processes such as growth and immune response .
Pharmacokinetics
The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in vitro . .
Result of Action
The inhibition of JAK1 by the compound can lead to changes at the molecular and cellular levels. These changes can include a decrease in the expression of genes regulated by the JAK-STAT pathway, potentially affecting processes such as cell growth and immune response .
Future Directions
properties
IUPAC Name |
4-(3-methoxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-16-10(17)5-4-9-11(13-6-3-7-18-2)14-8-15-12(9)16/h4-5,8H,3,6-7H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFXBBFHBOANFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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